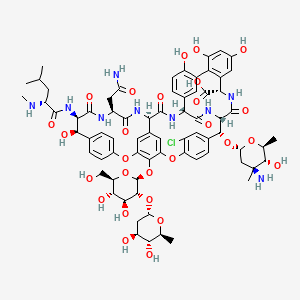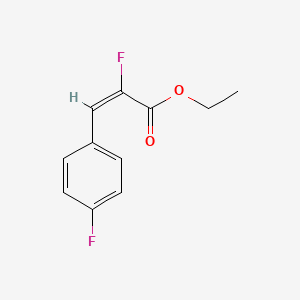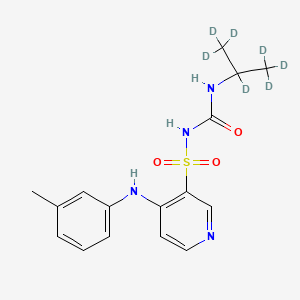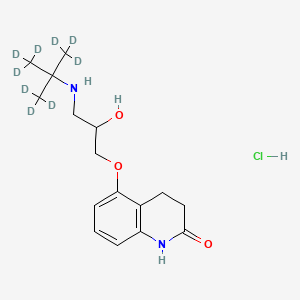
Carteolol-d9 Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carteolol-d9 Hydrochloride: is a deuterium-labeled version of Carteolol Hydrochloride, a non-selective beta-adrenergic receptor-blocking agent. This compound is primarily used in the treatment of glaucoma and intraocular hypertension. The deuterium labeling is often employed in scientific research to study the pharmacokinetics and metabolic profiles of drugs.
科学的研究の応用
Chemistry: Carteolol-d9 Hydrochloride is used as a reference standard in analytical chemistry for the quantification of Carteolol in various formulations. Its deuterium labeling allows for precise tracking in metabolic studies.
Biology: In biological research, this compound is used to study the interaction of beta-blockers with adrenergic receptors. It helps in understanding the binding affinity and efficacy of beta-blockers.
Medicine: In medical research, this compound is used to investigate the pharmacokinetics and pharmacodynamics of Carteolol. It aids in the development of new formulations and delivery methods for beta-blockers.
Industry: In the pharmaceutical industry, this compound is used in the development and validation of analytical methods for quality control of Carteolol-containing products.
作用機序
Pharmacokinetics
Carteolol-d9 Hydrochloride exhibits good bioavailability with approximately 25% of the ophthalmic dose being absorbed systemically . It is metabolized in the liver via the CYP2D6 enzyme . The drug reaches peak plasma concentration in about 0.25 hours . It has an elimination half-life of approximately 5 hours for urinary elimination and 13.8 hours for terminal elimination . The drug is primarily excreted through the kidneys .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve a reduction in intraocular pressure and a decrease in heart rate and blood pressure . It achieves this by reducing the production of aqueous humor in the eye and by decreasing the response to beta-adrenergic stimuli in the heart and blood vessels .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the drug’s absorption can be affected by the pH of the environment. Additionally, factors like temperature and light can impact the stability of the drug. Therefore, it is recommended to store the drug at a controlled room temperature and protect it from light .
将来の方向性
生化学分析
Biochemical Properties
Carteolol-d9 Hydrochloride plays a significant role in biochemical reactions, particularly in the inhibition of beta-adrenergic receptors. It interacts with enzymes such as cytochrome P450 2D6 (CYP2D6), which is responsible for its metabolism. The interaction with CYP2D6 leads to the formation of 8-hydroxycarteolol, a primary metabolite. This interaction is crucial as it determines the pharmacokinetic profile of this compound .
Cellular Effects
This compound affects various cell types by inhibiting beta-adrenergic receptors, which play a role in cell signaling pathways. This inhibition can lead to changes in gene expression and cellular metabolism. For instance, in cardiac cells, this compound can reduce heart rate and contractility by blocking the effects of catecholamines. In ocular cells, it reduces intraocular pressure, making it useful in the treatment of glaucoma .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to beta-adrenergic receptors, preventing the activation of these receptors by endogenous catecholamines like adrenaline and noradrenaline. This binding inhibits the downstream signaling pathways, leading to reduced cyclic AMP levels and subsequent physiological effects such as decreased heart rate and intraocular pressure .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its activity can diminish due to degradation or metabolic processes. Long-term studies have shown that continuous exposure to this compound can lead to adaptive changes in cellular function, such as receptor desensitization and altered gene expression .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At low doses, it effectively reduces heart rate and intraocular pressure without significant adverse effects. At higher doses, it can cause bradycardia, hypotension, and other toxic effects. These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound .
Metabolic Pathways
This compound is primarily metabolized by CYP2D6, leading to the formation of 8-hydroxycarteolol. This metabolic pathway is essential for the elimination of the compound from the body. The interaction with CYP2D6 and other enzymes ensures that this compound is efficiently processed, maintaining its pharmacological activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. This distribution is crucial for its therapeutic effects, as it ensures that the compound reaches its target sites, such as the heart and eyes .
Subcellular Localization
This compound is localized in specific subcellular compartments, depending on its target. In cardiac cells, it is found in the plasma membrane where beta-adrenergic receptors are located. In ocular cells, it is distributed in the aqueous humor and other eye tissues. This subcellular localization is essential for its activity and function, as it ensures that the compound interacts with its intended targets .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Carteolol-d9 Hydrochloride involves the incorporation of deuterium atoms into the Carteolol Hydrochloride molecule. This is typically achieved through the use of deuterated reagents and solvents. The general synthetic route includes:
Preparation of Deuterated Intermediates: Deuterated tert-butylamine is prepared by reacting tert-butylamine with deuterium oxide.
Formation of Carteolol-d9: The deuterated intermediate is then reacted with 5-(3-(tert-butylamino)-2-hydroxypropoxy)-3,4-dihydroquinolin-2(1H)-one under controlled conditions to form Carteolol-d9.
Hydrochloride Formation: The final step involves the conversion of Carteolol-d9 to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used for quality assurance.
化学反応の分析
Types of Reactions:
Oxidation: Carteolol-d9 Hydrochloride can undergo oxidation reactions, typically in the presence of oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxyl group, using reagents like thionyl chloride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, ethanol.
Substitution: Thionyl chloride, pyridine.
Major Products Formed:
Oxidation: Oxidized derivatives of Carteolol-d9.
Reduction: Reduced forms of Carteolol-d9.
Substitution: Substituted derivatives with different functional groups.
類似化合物との比較
Timolol Maleate: Another non-selective beta-blocker used in the treatment of glaucoma.
Betaxolol Hydrochloride: A selective beta1-adrenergic receptor blocker used for similar indications.
Levobunolol Hydrochloride: A non-selective beta-blocker used in ophthalmic solutions for glaucoma.
Uniqueness: Carteolol-d9 Hydrochloride is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The deuterium atoms help in tracking the metabolic pathways and understanding the drug’s behavior in the body more accurately compared to its non-labeled counterparts.
特性
IUPAC Name |
5-[3-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-2-hydroxypropoxy]-3,4-dihydro-1H-quinolin-2-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3.ClH/c1-16(2,3)17-9-11(19)10-21-14-6-4-5-13-12(14)7-8-15(20)18-13;/h4-6,11,17,19H,7-10H2,1-3H3,(H,18,20);1H/i1D3,2D3,3D3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYBXRCFPOTXTJF-KYRNGWDOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=CC2=C1CCC(=O)N2)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(COC1=CC=CC2=C1CCC(=O)N2)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.89 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

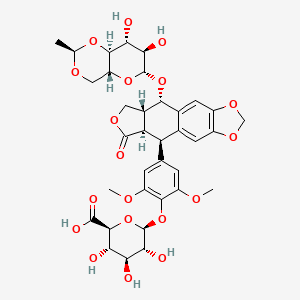
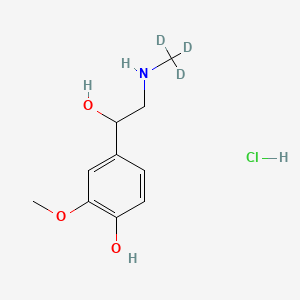
![methyl (1S,4S,5S,9S,10S,13R,14S)-5,9,14-trimethyl-2-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B564174.png)
![1-Azaspiro[2.5]octane,1-acetyl-](/img/structure/B564176.png)
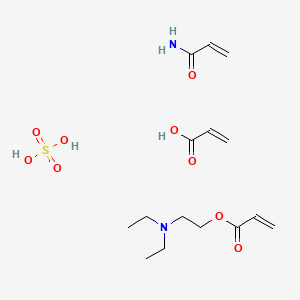
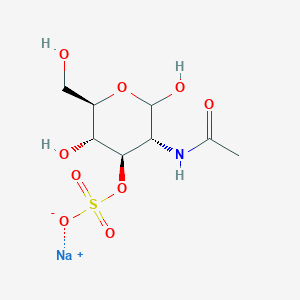
![(3R)-3-[[(E)-4-amino-2-[[(2R)-2-[[(2S)-2,3-dihydroxypropanoyl]amino]propanoyl]amino]-4-oxobut-2-enoyl]amino]-2-oxoazetidine-1-sulfonic acid](/img/structure/B564181.png)

